Ethylenediaminetetraacetic Acid-D16: A Technical Guide for Researchers
Ethylenediaminetetraacetic Acid-D16: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is the deuterated analog of ethylenediaminetetraacetic acid (EDTA), a widely utilized chelating agent. In this stable isotope-labeled version, the sixteen hydrogen atoms on the ethylene and acetate groups are replaced with deuterium. This isotopic substitution makes EDTA-D16 an invaluable tool in a range of scientific applications, particularly in analytical chemistry and protein biochemistry, where it serves as an internal standard for mass spectrometry and as a reagent for controlling metal ion activity.
Core Properties and Data
EDTA-D16 shares nearly identical chemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of deuterium. This mass difference is fundamental to its application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀D₁₆N₂O₈ | [1] |
| Molecular Weight | 308.34 g/mol | [1] |
| Appearance | White crystalline powder | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| CAS Number | 203805-96-3 | [1] |
Solubility Profile
| Solvent | Solubility |
| Water | Insoluble (as free acid), soluble at high pH |
| Methanol | Slightly soluble |
| DMSO | Slightly soluble |
| Ethanol | Insoluble |
| Aqueous Base | Slightly soluble |
Stability Constants of EDTA with Divalent and Trivalent Metal Ions
EDTA is renowned for its ability to form stable, water-soluble complexes with a wide array of di- and trivalent metal cations. The stability of these complexes is described by the formation constant (Kf). The logarithmic values of these constants (log Kf) for unlabeled EDTA are provided below. It is important to note that the binding affinities of EDTA-D16 are expected to be nearly identical to those of unlabeled EDTA.
| Metal Ion | Log Kf |
| Fe³⁺ | 25.1 |
| Cr³⁺ | 23.4 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.8 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Applications in Research and Development
The primary applications of EDTA-D16 stem from its nature as a stable isotope-labeled chelating agent.
Internal Standard for Mass Spectrometry
EDTA-D16 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of EDTA and other chelating agents in various matrices.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, matrix effects, and instrument response.[7][8]
Objective: To accurately quantify the concentration of EDTA in a plasma sample.
Materials:
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Plasma sample
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EDTA-D16 (as internal standard)
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Acetonitrile (ACN)
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Formic acid
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Water (LC-MS grade)
-
LC-MS system (e.g., Triple Quadrupole)
Methodology:
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of EDTA in a suitable solvent (e.g., water at pH 8).
-
Prepare a 1 mg/mL stock solution of EDTA-D16 in the same solvent.
-
-
Preparation of Calibration Standards:
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Perform serial dilutions of the EDTA stock solution to prepare a series of calibration standards with concentrations ranging from the expected lower limit to the upper limit of quantification.
-
Spike a fixed amount of the EDTA-D16 internal standard stock solution into each calibration standard to achieve a constant final concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
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Thaw the plasma sample.
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To 100 µL of the plasma sample, add the same fixed amount of the EDTA-D16 internal standard as used in the calibration standards.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the reconstituted samples and calibration standards onto the LC-MS system.
-
Use a suitable LC column (e.g., C18) and a gradient elution method to separate EDTA from other matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both EDTA and EDTA-D16 (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (EDTA) and the internal standard (EDTA-D16) in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of EDTA in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Protein Purification and Handling
EDTA is a common additive in buffers used for protein purification and storage. Its primary roles are to inhibit metalloproteases and to prevent protein aggregation caused by divalent cations.[8][9] EDTA-D16 can be used interchangeably with unlabeled EDTA for these purposes, although its higher cost generally limits its use to applications where isotopic labeling is beneficial.
Objective: To prevent the aggregation of a His-tagged protein during elution from a Ni-NTA column.
Background: Nickel ions can leach from the Ni-NTA resin during elution and promote the aggregation of His-tagged proteins.[10] EDTA can be used to chelate these free nickel ions, thereby reducing protein aggregation.[10][11]
Materials:
-
Ni-NTA affinity column
-
His-tagged protein
-
Elution buffer (containing imidazole)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
Methodology:
-
Protein Binding and Washing:
-
Load the cell lysate containing the His-tagged protein onto the equilibrated Ni-NTA column.
-
Wash the column with a suitable wash buffer to remove unbound proteins.
-
-
Elution with EDTA:
-
Prepare the elution buffer containing a competitive agent like imidazole.
-
Crucially, add a pre-calculated amount of EDTA to the collection tubes that will receive the eluted protein fractions. A final concentration of 0.1-1 mM EDTA is typically effective.[11] Do not add EDTA directly to the elution buffer that will pass through the column, as this will strip the nickel from the resin.
-
Elute the bound protein from the column. The eluted protein will mix with the EDTA in the collection tube, which will chelate any leached nickel ions.
-
-
Downstream Processing:
-
If the presence of EDTA interferes with subsequent applications (e.g., if the protein is a metalloenzyme), it can be removed by dialysis or size-exclusion chromatography.
-
Objective: To prevent the degradation of a target protein by metalloproteases during cell lysis and protein extraction.
Materials:
-
Cell pellet
-
Lysis buffer
-
Protease inhibitor cocktail (optional, but recommended)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
Methodology:
-
Preparation of Lysis Buffer:
-
Prepare the desired lysis buffer.
-
Just before use, add a broad-spectrum protease inhibitor cocktail.
-
For enhanced inhibition of metalloproteases, supplement the lysis buffer with EDTA to a final concentration of 1-5 mM.[12]
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared lysis buffer containing EDTA and other protease inhibitors.
-
Proceed with the chosen cell lysis method (e.g., sonication, French press).
-
-
Clarification and Further Purification:
-
Centrifuge the lysate to remove cell debris.
-
The clarified supernatant containing the target protein is now protected from metalloprotease activity and can be used for downstream purification steps.
-
Visualizations
Chelation of a Metal Ion by EDTA-D16
Caption: Diagram of EDTA-D16 chelating a metal ion.
Workflow for Quantitative Analysis using EDTA-D16 as an Internal Standard
Caption: Workflow for LC-MS quantification using an internal standard.
References
- 1. 203805-96-3 CAS MSDS (ETHYLENEDIAMINETETRAACETIC ACID-D16) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. texilajournal.com [texilajournal.com]
- 6. cerilliant.com [cerilliant.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ubpbio.com [ubpbio.com]
